molecular formula C7H15Se B14291810 CID 11217575

CID 11217575

Cat. No.: B14291810
M. Wt: 178.16 g/mol
InChI Key: LUKSBDZFYKCGLL-UHFFFAOYSA-N
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Description

CID 11217575 refers to a unique compound identifier within the PubChem database. However, none of the provided evidence sources explicitly describe the chemical structure, properties, or applications of this compound. This absence highlights a critical gap in the available literature for this specific compound. PubChem CIDs are standardized identifiers used to catalog chemical entities, and comparisons with similar compounds typically rely on structural, functional, or analytical data, as demonstrated in other evidence sources (e.g., ) .

Properties

Molecular Formula

C7H15Se

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C7H15Se/c1-2-3-4-5-6-7-8/h2-7H2,1H3

InChI Key

LUKSBDZFYKCGLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11217575” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.

Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The goal is to produce the compound in bulk quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 11217575” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogenating or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

Compound “CID 11217575” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Other Similar Compounds: Compound “CID 11217575” is compared with other similar compounds to highlight its uniqueness. This comparison includes analyzing its chemical structure, properties, and applications.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct data for CID 11217575 is unavailable, the evidence provides methodologies for comparing compounds using analogous CIDs. Below are generalized approaches based on documented examples:

Structural Analogues

compares oscillatoxin derivatives (e.g., CID 101283546, CID 185389) to highlight structural modifications (e.g., methylation) that alter physicochemical properties . Similarly, contrasts steroid-based substrates (e.g., taurocholic acid, CID 6675) and betulin-derived inhibitors (e.g., betulinic acid, CID 64971) to illustrate how functional groups influence biological activity .

Table 1: Structural Comparison of Selected Compounds

Compound Name PubChem CID Key Structural Features Functional Groups
Oscillatoxin D 101283546 Macrocyclic lactone, conjugated double bonds Ester, hydroxyl
30-Methyl-oscillatoxin D 185389 Methylated side chain Methyl, ester
Taurocholic acid 6675 Steroid core, taurine conjugate Sulfonic acid, hydroxyl
Betulinic acid 64971 Pentacyclic triterpenoid Carboxylic acid, hydroxyl
Functional and Pharmacological Comparisons

–17 discuss chemotherapy-induced diarrhea (CID) as a medical condition, emphasizing therapeutic interventions (e.g., irbesartan, CID 3749; troglitazone, CID 5591). While unrelated to this compound, these studies demonstrate how pharmacological activity is evaluated through clinical trials and mechanism-based studies .

Table 2: Functional Comparison of Inhibitors

Compound Name PubChem CID Target/Activity Clinical Application
Irbesartan 3749 Angiotensin II receptor antagonist Hypertension
Troglitazone 5591 PPARγ agonist Type 2 diabetes (discontinued)
Ginkgolic acid 5469634 Protease inhibitor Anti-inflammatory
Analytical Techniques for Compound Comparison

and highlight the use of GC-MS and LC-ESI-MS with collision-induced dissociation (CID) to differentiate isomers like ginsenosides. For example, CID fragmentation patterns distinguish ginsenoside Rf from pseudoginsenoside F11 . Similarly, compares CID and ETD (electron transfer dissociation) for protein ubiquitination analysis, underscoring the importance of fragmentation methods in structural elucidation .

Table 3: Analytical Data for Ginsenoside Isomers

Compound Molecular Formula CID Fragmentation Pattern (m/z) Diagnostic Ions
Ginsenoside Rf C₄₂H₇₂O₁₄ 823 → 643, 455 643 (aglycone)
Pseudoginsenoside F11 C₄₂H₇₂O₁₄ 823 → 637, 475 637 (aglycone)

Research Findings and Limitations

The absence of data for this compound precludes a direct comparison. However, insights from analogous studies suggest:

Structural modifications (e.g., methylation, hydroxylation) significantly alter bioactivity and stability .

Analytical techniques like CID-based MS/MS are critical for distinguishing structurally similar compounds .

Pharmacological comparisons require clinical validation, as seen in CID (chemotherapy-induced diarrhea) treatment studies .

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